N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Description

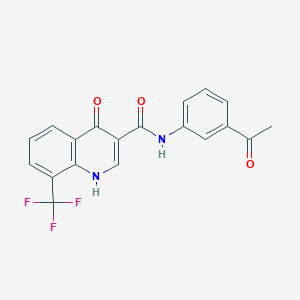

N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a quinoline-based carboxamide derivative featuring a 4-hydroxy group, a trifluoromethyl substituent at position 8, and a 3-acetylphenyl moiety linked via a carboxamide bond at position 3 of the quinoline core.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O3/c1-10(25)11-4-2-5-12(8-11)24-18(27)14-9-23-16-13(17(14)26)6-3-7-15(16)19(20,21)22/h2-9H,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTKLDRMUIXWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and a comparative analysis of its efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The compound features a quinoline backbone with multiple functional groups that enhance its biological activity. Its structure can be represented as follows:

- Molecular Formula : C₁₁H₈F₃N₃O₃

- CAS Number : 23779-95-5

- Melting Point : 292 °C

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit potent antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 4-Hydroxyquinoline Derivative | Pseudomonas aeruginosa | 22 mm | 1 × 10⁻⁶ |

| 4-Hydroxyquinoline Derivative | Klebsiella pneumoniae | 25 mm | 1 × 10⁻⁵ |

These results demonstrate that modifications to the quinoline structure can significantly enhance antibacterial potency .

Antiviral Activity

The antiviral potential of compounds derived from the quinoline structure has been explored, particularly in relation to influenza viruses. A recent study showed that derivatives with trifluoromethyl groups exhibited higher inhibition rates against H5N1 virus, with values reaching up to 91.2% inhibition while maintaining low cytotoxicity levels . This suggests that this compound could be a candidate for further antiviral research.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various human tumor cell lines. Notably, studies have reported IC₅₀ values indicating significant cytotoxicity:

| Cell Line | IC₅₀ (nM) |

|---|---|

| MCF-7 | 20.1 |

| KB-V1 Vbl | 20 |

The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study, several quinoline derivatives were tested against E. coli, S. aureus, and A. baumannii. The compound demonstrated superior efficacy compared to standard antibiotics, with MIC values significantly lower than those of traditional treatments .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on human cell lines revealed that this compound was less toxic than conventional chemotherapeutic agents while maintaining effective antiproliferative activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogous quinoline derivatives synthesized via palladium-catalyzed reactions, as detailed in the provided evidence (ESI for Chemical Science) . Key structural and synthetic differences are highlighted:

Key Observations:

Structural Differences: The target compound features a direct carboxamide linkage at position 3 of the quinoline core, whereas compounds 3r, 3s, and 3r utilize a butanamide spacer linked to the quinoline-8-yl group. This difference may influence molecular flexibility and binding interactions. The trifluoromethyl group at position 8 in the target compound contrasts with the substituents in 3r (3-CF₃-phenyl) and 3s (3-acetylphenyl), suggesting divergent electronic and steric profiles .

Synthetic Efficiency :

- Compound 3r achieved the highest yield (95%), likely due to the stability of the 3-(trifluoromethyl)phenylboronic acid precursor. In contrast, 3s (63% yield) may have suffered from steric hindrance or side reactions involving the acetyl group .

Physicochemical Properties :

- The target compound’s hydroxy group could enhance aqueous solubility compared to the oil-like 3s.

- The trifluoromethyl group in both the target and 3r may improve metabolic stability and membrane permeability relative to 3s and 3t .

Research Findings and Implications

While biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

- The 4-hydroxy group could serve as a hydrogen-bond donor, a feature absent in 3r–3t, which might enhance binding to hydrophilic targets (e.g., kinases or proteases).

- The trifluoromethyl group at position 8 may confer resistance to oxidative metabolism, a common advantage in drug design .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide?

The synthesis typically involves sequential functionalization of the quinoline core. A general approach includes:

- Step 1 : Synthesis of the 4-hydroxyquinoline-3-carboxylic acid scaffold via cyclocondensation of substituted anilines with β-keto esters, followed by trifluoromethylation at the 8-position using reagents like CF₃I or Ruppert-Prakash reagents .

- Step 2 : Activation of the carboxylic acid (e.g., via conversion to an acyl chloride or mixed anhydride) for coupling with 3-acetylaniline under Schlenk conditions or using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Step 3 : Purification via column chromatography or recrystallization, with structural confirmation by NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed experimentally?

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC/UV-Vis, tracking the loss of parent compound and formation of degradants (e.g., hydrolysis of the carboxamide or trifluoromethyl group) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Kinetic studies (e.g., Arrhenius plots) can predict shelf-life under storage conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., trifluoromethyl at C8, acetylphenyl at C3) and hydrogen bonding (e.g., OH at C4). ¹⁹F NMR confirms the presence and environment of the CF₃ group .

- IR : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups.

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen-bonding networks involving the hydroxyl group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in biological activity?

- Comparative Analog Synthesis : Synthesize analogs with CF₃ replaced by CH₃, Cl, or H. Assess activity in assays (e.g., enzyme inhibition, cytotoxicity).

- Computational Modeling : Use DFT calculations to compare electronic effects (e.g., electron-withdrawing CF₃ on quinoline aromaticity) and docking studies to predict binding affinity differences .

- Data Analysis : Statistically correlate substituent properties (Hammett σ values, lipophilicity) with activity trends .

Q. What experimental strategies address contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

- Controlled Solubility Assays : Use standardized shake-flask methods with HPLC quantification. Test under inert atmosphere to prevent oxidation.

- Solvent Polymorphism Screening : Identify crystalline forms via slurry experiments in different solvents. Characterize polymorphs by PXRD and DSC to link solubility differences to solid-state variations .

- Molecular Dynamics Simulations : Model solvation shells to explain anomalous solubility in solvents like DMSO vs. hexane .

Q. How can reaction pathways leading to undesired byproducts (e.g., quinoline ring oxidation) during synthesis be minimized?

- Optimized Reaction Conditions : Use radical inhibitors (e.g., BHT) to suppress oxidation. Replace aerobic conditions with inert atmospheres (N₂/Ar).

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for selective trifluoromethylation without side reactions.

- Byproduct Isolation : Employ LC-MS or preparative TLC to isolate and characterize byproducts, guiding mechanistic refinements .

Q. What in vitro assays are suitable for probing the compound’s mechanism of action in cancer cell lines?

- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates.

- Kinase Profiling : Use competitive ATP-binding assays (e.g., KinomeScan) to identify kinase targets.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, informing pharmacokinetic optimization .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.